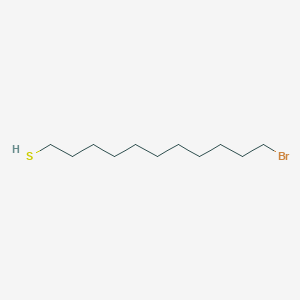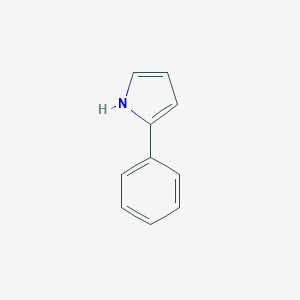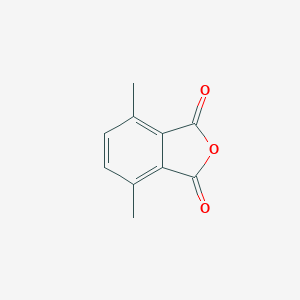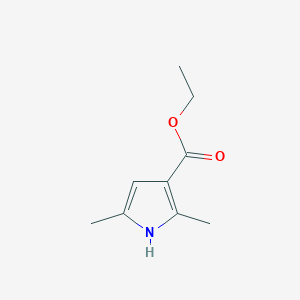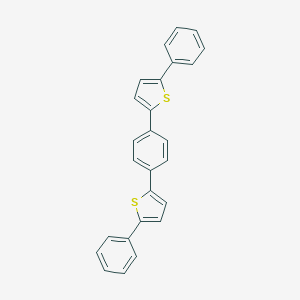
1,4-Bis(5-phenyl-2-thienyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(5-phenyl-2-thienyl)benzene, commonly known as PTTP, is a conjugated molecule that belongs to the family of thiophene-based compounds. It has gained significant attention from researchers due to its unique properties and potential applications in various fields, including optoelectronics, organic semiconductors, and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of PTTP is not yet fully understood. However, it is believed to work by interacting with the electronic structure of the material it is used in, leading to changes in its optical and electrical properties.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of PTTP. However, studies have shown that it is relatively non-toxic and has low cytotoxicity, making it a safe option for use in biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PTTP is its excellent photophysical properties, which make it a useful tool for studying the electronic structure and properties of materials. However, one of the limitations of PTTP is its relatively low solubility in common organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on PTTP. One potential area of study is the development of new synthesis methods that can produce PTTP with higher yields and purity. Another area of research is the exploration of PTTP's potential applications in biological imaging and sensing. Finally, there is also potential for PTTP to be used in the development of new photovoltaic devices and other optoelectronic technologies.
Métodos De Síntesis
The synthesis of PTTP can be achieved through several methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. Among these methods, the Suzuki coupling method is the most commonly used one. In this method, 5-phenyl-2-thiophenylboronic acid and 1,4-dibromo benzene are reacted in the presence of a palladium catalyst to produce PTTP.
Aplicaciones Científicas De Investigación
PTTP has been extensively studied for its potential applications in optoelectronics and organic semiconductors. It has been found to exhibit excellent photophysical properties, such as high fluorescence quantum yield and good thermal stability, making it a promising candidate for use in OLEDs (organic light-emitting diodes) and other optoelectronic devices.
Propiedades
Número CAS |
256342-39-9 |
|---|---|
Nombre del producto |
1,4-Bis(5-phenyl-2-thienyl)benzene |
Fórmula molecular |
C26H18S2 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
2-phenyl-5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene |
InChI |
InChI=1S/C26H18S2/c1-3-7-19(8-4-1)23-15-17-25(27-23)21-11-13-22(14-12-21)26-18-16-24(28-26)20-9-5-2-6-10-20/h1-18H |
Clave InChI |
MSLOGOFSUAKXGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




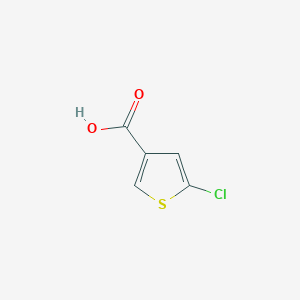
![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)
![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)
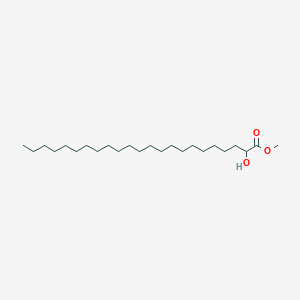

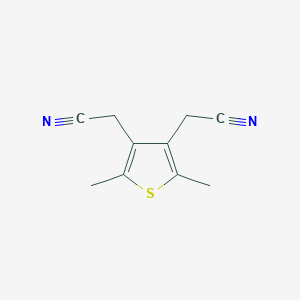
acetic acid](/img/structure/B186533.png)
